

# Step-by-step guide for antibody conjugation with Sulfo-Cy7.5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfo-Cy7.5 NHS ester

Cat. No.: B15553915

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## Application Note & Protocol

Topic: Step-by-Step Guide for Antibody Conjugation with Sulfo-Cy7.5

Audience: Researchers, scientists, and drug development professionals.

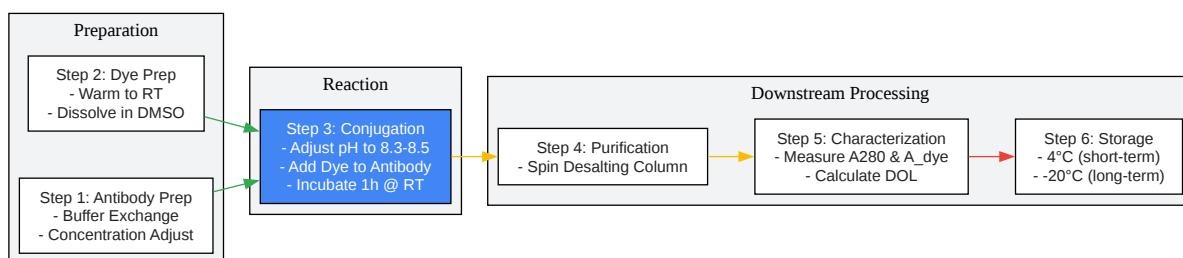
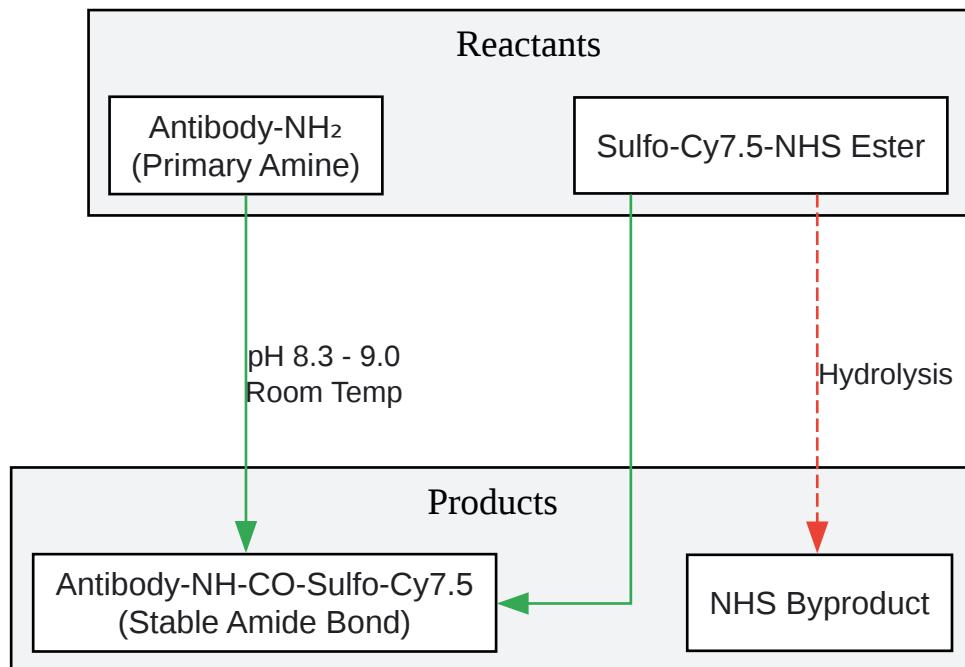
## Introduction

The conjugation of antibodies with fluorescent dyes is a cornerstone technique for a multitude of biological assays, including *in vivo* imaging, flow cytometry, and fluorescence microscopy. Sulfo-Cy7.5 is a water-soluble, near-infrared (NIR) fluorescent dye that offers significant advantages for deep tissue imaging due to its emission maximum at approximately 797-808 nm, a spectral range where tissue autofluorescence is minimal.<sup>[1][2]</sup> The Sulfo-Cy7.5 N-hydroxysuccinimide (NHS) ester is a popular derivative designed for the straightforward and efficient labeling of antibodies.<sup>[3]</sup> The NHS ester reacts specifically with primary amine groups (-NH<sub>2</sub>) present on lysine residues and the N-terminus of the antibody, forming a stable covalent amide bond.<sup>[3][4]</sup>

This document provides a detailed, step-by-step protocol for the conjugation of antibodies with **Sulfo-Cy7.5 NHS ester**, covering antibody preparation, the conjugation reaction, purification of the conjugate, and methods for characterization.

## Reaction Chemistry

The fundamental principle of this conjugation method is the reaction between the amine-reactive **Sulfo-Cy7.5 NHS ester** and the primary amines on the antibody. This reaction is most efficient under slightly basic conditions (pH 8.3-9.0), which ensures that the primary amines are deprotonated and thus available for nucleophilic attack on the NHS ester.<sup>[5][6][7]</sup>



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)